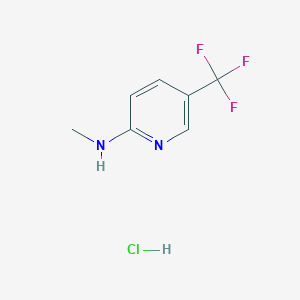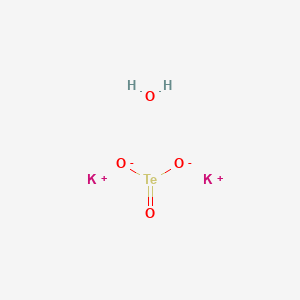
Potassium tellurite hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium tellurite hydrate is an inorganic compound with the chemical formula K2TeO3·xH2O. It is a tellurium-based compound that is typically found in the form of a white or colorless crystalline powder. This compound is known for its use in microbiological media as a selective agent for the isolation of certain bacteria, such as Corynebacteria and Staphylococci .
准备方法
Synthetic Routes and Reaction Conditions: Potassium tellurite hydrate can be synthesized through the reaction of tellurium dioxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out by dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to promote the reaction, resulting in the formation of this compound crystals .
Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:
- Dissolution of tellurium dioxide in water to form a solution.
- Addition of potassium hydroxide to the solution while stirring.
- Filtration of the solution to remove any impurities.
- Evaporation of the filtrate to concentrate the solution and induce crystallization.
- Centrifugation to separate the crystals from the solution.
- Drying of the crystals at a controlled temperature to obtain the final product .
化学反应分析
Types of Reactions: Potassium tellurite hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to elemental tellurium by strong reducing agents or through electrolysis.
Oxidation: When fused with nitrate salts, potassium tellurite can be oxidized to potassium tellurate.
Acid-Base Reactions: Upon acidification of aqueous solutions of potassium tellurite, solid hydrated tellurium dioxide precipitates.
Common Reagents and Conditions:
Reducing Agents: Electrolysis or strong reducing agents such as sodium borohydride.
Oxidizing Agents: Nitrate salts.
Acidification: Use of strong acids like hydrochloric acid to precipitate tellurium dioxide.
Major Products:
Elemental Tellurium: Formed through reduction reactions.
Potassium Tellurate: Formed through oxidation reactions.
Hydrated Tellurium Dioxide: Formed through acidification reactions.
科学研究应用
Potassium tellurite hydrate has several applications in scientific research:
Microbiology: Used as a selective agent in microbiological media for the isolation of Corynebacteria and Staphylococci.
Chemistry: Employed in various chemical reactions and studies involving tellurium compounds.
Medicine: Investigated for its potential antibacterial properties and its role in oxidative stress studies.
Industry: Utilized in the production of tellurium-based materials and compounds.
作用机制
The mechanism of action of potassium tellurite hydrate involves its ability to act as a strong oxidizing agent. In biological systems, it induces oxidative stress by generating reactive oxygen species (ROS) such as superoxide radicals. These ROS can damage cellular components, leading to cell death. The compound’s toxicity is primarily due to its interaction with thiol groups in proteins and enzymes, disrupting their function .
相似化合物的比较
Potassium Tellurate (K2TeO4): An oxidized form of potassium tellurite, used in similar applications but with different oxidation states.
Sodium Tellurite (Na2TeO3): Another tellurium-based compound with similar properties and applications.
Telluric Acid (H6TeO6): A tellurium compound used in various chemical reactions and studies.
Uniqueness: Potassium tellurite hydrate is unique due to its specific use in microbiological media as a selective agent. Its ability to differentiate bacteria based on tellurite reduction is a distinctive feature that sets it apart from other tellurium compounds .
属性
IUPAC Name |
dipotassium;tellurite;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te.H2O/c;;1-4(2)3;/h;;(H2,1,2,3);1H2/q2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCQVSMPZINBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Te](=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2K2O4Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-66-4 |
Source


|
| Record name | Potassium tellurite hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
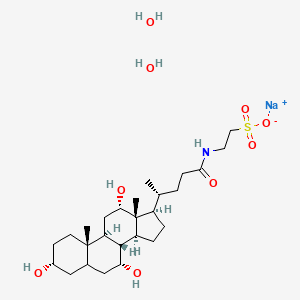
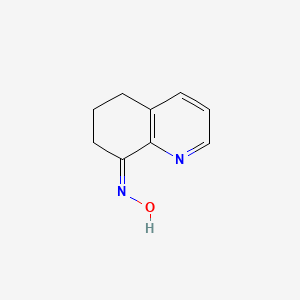
![2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7959119.png)
![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)
![(2S)-8-Methyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-(methylsulfonyloxy)-2-phenylpropanoate](/img/structure/B7959130.png)
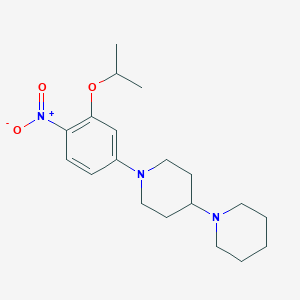
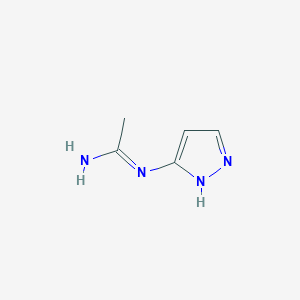
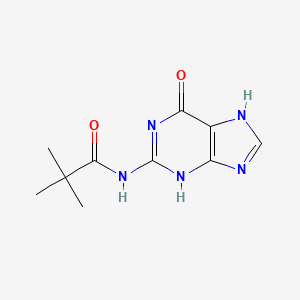
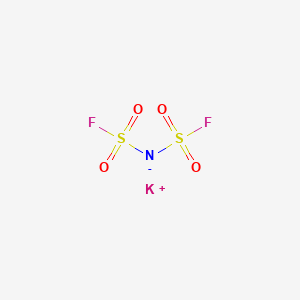
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959170.png)
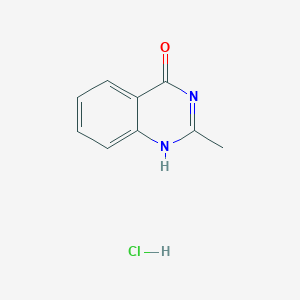
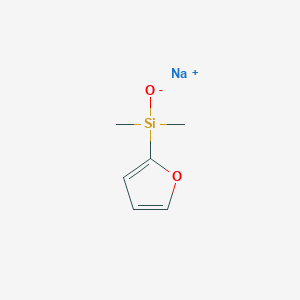
![N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid](/img/structure/B7959196.png)
